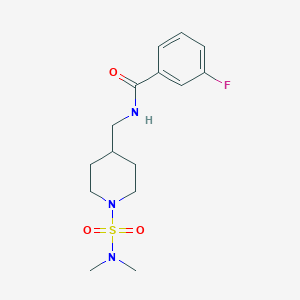

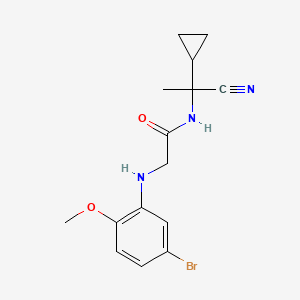

3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as DFCP1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of DFCP1, a protein involved in autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Fluorinated Heterocycles Synthesis : Research on the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries, has shown that compounds similar to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can be used in rhodium(III)-catalyzed C-H activation and coupling reactions. These methods offer a diverse synthesis pathway for fluorinated heterocycles, highlighting the compound's utility in advanced organic synthesis and the development of new pharmaceuticals and agrochemicals (Wu et al., 2017).

Biological Applications

- Histone Deacetylase Inhibition : Compounds structurally related to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have been found to act as potent histone deacetylase (HDAC) inhibitors. These inhibitors play a significant role in blocking cancer cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy (Zhou et al., 2008).

Material Science

- Polymer Synthesis : In the field of material science, related benzamide derivatives have been utilized in the synthesis of polymers with specific properties, such as high glass transition temperatures and solubility in common organic solvents. These polymers are of interest for their potential applications in advanced materials and nanotechnology (Lee & Kim, 2002).

Antipathogenic Activity

- Antibiofilm Properties : The antipathogenic activity of related acylthiourea benzamide derivatives, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, has been documented. This suggests potential applications in developing novel antimicrobial agents targeting difficult-to-treat biofilm-associated infections (Limban et al., 2011).

Photophysical Properties

- Photolysis Studies : Studies on the photolysis of diazirines related to 3,4-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide have provided insights into the photophysical properties and potential applications of these compounds in photoaffinity labeling, a technique used in biological research to study protein-ligand interactions (Platz et al., 1991).

Propiedades

IUPAC Name |

3,4-difluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NOS/c18-14-4-3-12(9-15(14)19)16(21)20-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCGHFWFDVFUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)

![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)

![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)

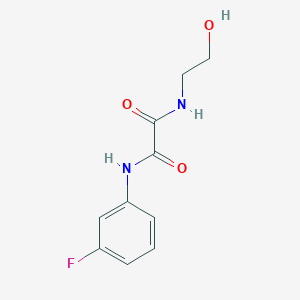

![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)

![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)

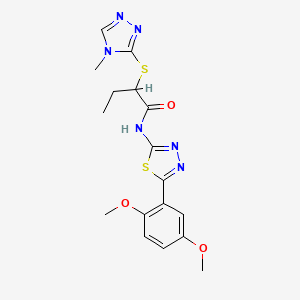

![N-(2-chloro-4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559952.png)

![2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one](/img/structure/B2559957.png)